molecular formula C14H9ClN2OS B2876705 N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide CAS No. 941877-34-5

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide

Cat. No.: B2876705
CAS No.: 941877-34-5
M. Wt: 288.75
InChI Key: RGBXVGJVLPVEJB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Mechanism of Action

While the exact mechanism of action of “N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” is not specified, compounds with a similar structure have been evaluated for their anti-inflammatory activity . These compounds inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Future Directions

Future research could focus on further exploring the anti-inflammatory and analgesic activities of “N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” and its derivatives . Molecular docking studies could also be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide
  • N-(benzo[d]thiazol-6-yl)-2-bromobenzamide
  • N-(benzo[d]thiazol-6-yl)-2-fluorobenzamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom in the benzamide moiety can enhance its antimicrobial and anticancer properties compared to other halogen-substituted derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-11-4-2-1-3-10(11)14(18)17-9-5-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBXVGJVLPVEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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